molecular formula C12H8F2O2 B8569629 4-(3,5-Difluorophenoxy)phenol CAS No. 95756-12-0

4-(3,5-Difluorophenoxy)phenol

Cat. No. B8569629
M. Wt: 222.19 g/mol
InChI Key: JGWGGGZSRKCCLZ-UHFFFAOYSA-N
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Patent
US05166153

Procedure details

21.3 g of potassium carbonate powder, 1.5 g of finely powdered potassium iodide and 16 g of 2-chloroethylcarbamic acid methyl ester are added to a solution of 17.1 g of 4-(3,5-difluorophenoxy)-phenol in 100 ml of dimethylformamide, and the reaction mixture is heated at +95° C. for 15 hours. The reaction mixture is then cooled, poured onto ice-water and extracted repeatedly with ether. The combined ether phases are washed with water and dried over sodium sulfate. The solvent is distilled off completely. The crude product is purified further by chromatography over silica gel (eluant: petroleum ether (40° C.-65° C.)/diethyl ether, 5:1), yielding 2-[4-(3,5-difluorophenoxy)-phenoxy]-ethylcarbamic acid methyl ester, n21D : 1.5394.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH3:9][O:10][C:11](=[O:16])[NH:12][CH2:13][CH2:14]Cl.[F:17][C:18]1[CH:19]=[C:20]([CH:29]=[C:30]([F:32])[CH:31]=1)[O:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1>CN(C)C=O>[CH3:9][O:10][C:11](=[O:16])[NH:12][CH2:13][CH2:14][O:28][C:25]1[CH:24]=[CH:23][C:22]([O:21][C:20]2[CH:29]=[C:30]([F:32])[CH:31]=[C:18]([F:17])[CH:19]=2)=[CH:27][CH:26]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
16 g
Type
reactant
Smiles
COC(NCCCl)=O
Name
Quantity
17.1 g
Type
reactant
Smiles
FC=1C=C(OC2=CC=C(C=C2)O)C=C(C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at +95° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
ADDITION
Type
ADDITION
Details
poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ether
WASH
Type
WASH
Details
The combined ether phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off completely
CUSTOM
Type
CUSTOM
Details
The crude product is purified further by chromatography over silica gel (eluant: petroleum ether (40° C.-65° C.)/diethyl ether, 5:1)

Outcomes

Product
Name
Type
product
Smiles
COC(NCCOC1=CC=C(C=C1)OC1=CC(=CC(=C1)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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